N-{4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]phenyl}acetamide
Description
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N4O2/c1-15(27)24-19-7-4-18(5-8-19)22(28)26-13-10-16(11-14-26)20-9-6-17-3-2-12-23-21(17)25-20/h2-9,12,16H,10-11,13-14H2,1H3,(H,24,27) |
InChI Key |
WXLQXLACULXGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]phenyl}acetamide typically involves multistep reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a multicomponent reaction involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the naphthyridine core with the piperidine ring and the acetamide group under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free conditions and eco-friendly catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-{4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]phenyl}acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor of certain enzymes, thereby affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A simpler compound with a similar naphthyridine core but lacking the piperidine and acetamide groups.
Gemifloxacin: A fluoroquinolone antibiotic that contains a naphthyridine core and is used to treat bacterial infections.
Nalidixic Acid: Another antibiotic with a naphthyridine core, used primarily for urinary tract infections.
Uniqueness
Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
